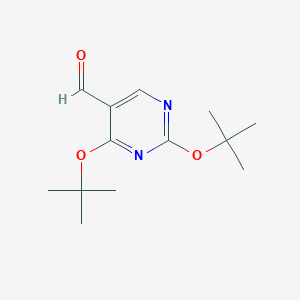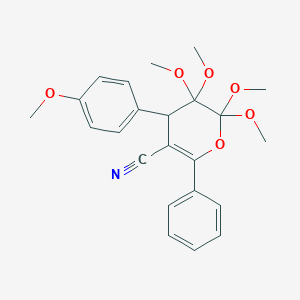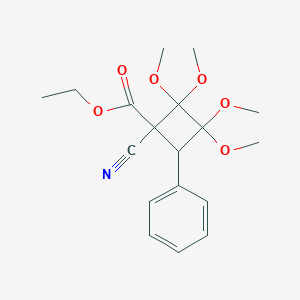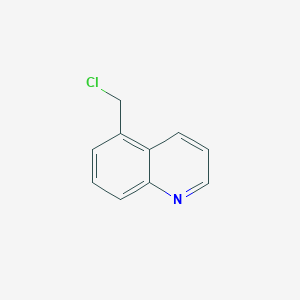
5-(氯甲基)喹啉
描述
5-(Chloromethyl)quinoline is a quinoline derivative characterized by the presence of a chloromethyl group at the fifth position of the quinoline ring. Quinolines are nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention due to their wide range of applications in medicinal, synthetic organic, and industrial chemistry
Synthetic Routes and Reaction Conditions:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the reaction of aniline with glycerol and an oxidizing agent, such as nitrobenzene, in the presence of sulfuric acid.
Industrial Production Methods: Industrial production of 5-(Chloromethyl)quinoline typically involves the chloromethylation of quinoline using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Types of Reactions:
Substitution Reactions: The chloromethyl group in 5-(Chloromethyl)quinoline can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding substituted quinoline derivatives.
Oxidation Reactions: The quinoline ring can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form quinoline N-oxides.
Reduction Reactions: The quinoline ring can be reduced using reducing agents, such as sodium borohydride or lithium aluminum hydride, to form dihydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and primary amines are commonly used under mild conditions to achieve high yields.
Oxidation: Potassium permanganate in acidic or neutral conditions is commonly used for oxidation reactions.
Reduction: Sodium borohydride in methanol or ethanol is commonly used for reduction reactions.
Major Products Formed:
Substitution: Substituted quinoline derivatives with various functional groups, such as amino, thiol, and hydroxyl groups.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
科学研究应用
5-(Chloromethyl)quinoline has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, such as antimalarial, antimicrobial, and anticancer agents.
Synthetic Organic Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Material Science: It is used in the synthesis of quinoline-based polymers and materials with unique electronic and optical properties.
Biological Research: It is used as a probe in biochemical studies to investigate the interactions of quinoline derivatives with biological targets.
作用机制
- The mechanism of action involves several steps:
- Quinolines, in general, have been explored for their antimalarial properties. For instance, chloroquine (a related quinoline derivative) inhibits hemozoin polymerization in Plasmodium parasites .
Mode of Action
Biochemical Pathways
Result of Action
生化分析
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the quinoline derivative. For instance, some quinoline derivatives have been found to inhibit DNA gyrase and Topoisomerase IV, which in turn inhibits synthesis of DNA and RNA .
Cellular Effects
The cellular effects of 5-(Chloromethyl)quinoline are currently unknown. Quinoline derivatives have been shown to have various effects on cells. For example, some quinolines have been found to inhibit bacterial growth by interfering with DNA replication
Molecular Mechanism
The molecular mechanism of action of 5-(Chloromethyl)quinoline is not well understood. Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms. For example, some quinolines inhibit DNA gyrase and Topoisomerase IV, which are essential enzymes for DNA replication
Temporal Effects in Laboratory Settings
Quinoline derivatives are known to undergo various transformations under different conditions
Dosage Effects in Animal Models
Quinolones, a class of drugs that includes some quinoline derivatives, have been used in animals and their dosage effects have been studied
Metabolic Pathways
Quinoline and its derivatives are known to undergo various transformations involving different enzymes
Transport and Distribution
Quinoline derivatives are known to interact with various transporters and binding proteins
Subcellular Localization
Certain fluorescent probes have been designed to freely pass through cell membranes and once inside the cell, they are transformed into cell-impermeant reaction products . These dyes are excellent tools for monitoring cell movement, location, proliferation, migration, chemotaxis, and invasion
相似化合物的比较
Chloroquine: An antimalarial drug that also contains a quinoline ring and exerts its effects by inhibiting hemozoin polymerization.
Primaquine: Another antimalarial drug with a quinoline ring, used for the treatment of liver-stage malaria.
Ciprofloxacin: An antibiotic that contains a quinoline ring and inhibits bacterial DNA gyrase and topoisomerase IV.
Uniqueness of 5-(Chloromethyl)quinoline: The presence of the chloromethyl group at the fifth position of the quinoline ring makes 5-(Chloromethyl)quinoline a versatile intermediate for further chemical modifications.
属性
IUPAC Name |
5-(chloromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKZZLUDODJKRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562781 | |
| Record name | 5-(Chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110333-07-8 | |
| Record name | 5-(Chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




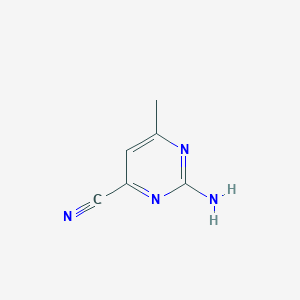
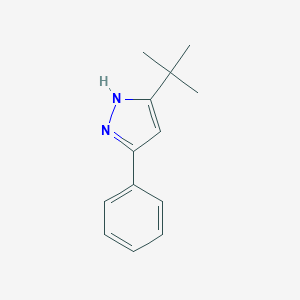
![4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B187787.png)
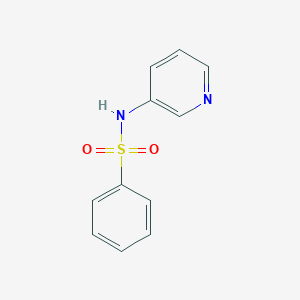
![6-(4-methoxyphenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B187790.png)
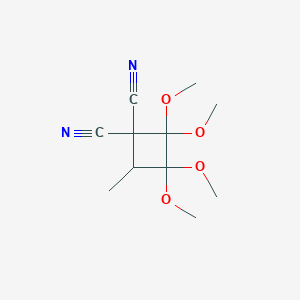
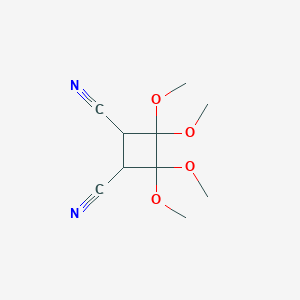
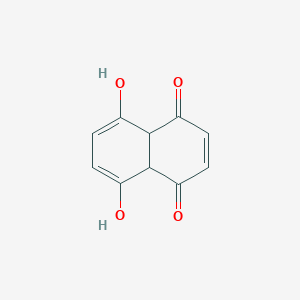
![3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile](/img/structure/B187802.png)
